molecular formula C5H9NNaS2 B1273492 Sodium pyrrolidine-1-carbodithioate CAS No. 872-71-9

Sodium pyrrolidine-1-carbodithioate

Cat. No.: B1273492
CAS No.: 872-71-9
M. Wt: 170.3 g/mol
InChI Key: HEERHKWUFYQKJG-UHFFFAOYSA-N
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Description

Sodium pyrrolidine-1-carbodithioate is a chemical compound with the molecular formula C5H8NNaS2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. This compound is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium pyrrolidine-1-carbodithioate can be synthesized through the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolution of pyrrolidine in water.
  • Addition of carbon disulfide to the solution.
  • Introduction of sodium hydroxide to the mixture, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Complexation with Metal Ions: The compound acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur atoms.

    Oxidation and Reduction: It can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Metal Complexes: Formation of stable metal complexes with transition metals.

    Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.

    Substituted Pyrrolidines: Products resulting from nucleophilic substitution reactions.

Scientific Research Applications

Sodium pyrrolidine-1-carbodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and the formation of metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ammonium pyrrolidine-1-carbodithioate: Similar in structure but with ammonium instead of sodium.

    Pyrrolidine-1-carbodithioic acid: The parent acid form of the compound.

    Pyrrolidine-1-dithiocarboxylic acid ammonium salt: Another derivative with ammonium as the counterion.

Uniqueness

Sodium pyrrolidine-1-carbodithioate is unique due to its sodium counterion, which influences its solubility and reactivity compared to its ammonium and acid counterparts. Its ability to form stable metal complexes and participate in redox reactions makes it a valuable compound in various scientific research fields.

Properties

CAS No.

872-71-9

Molecular Formula

C5H9NNaS2

Molecular Weight

170.3 g/mol

IUPAC Name

sodium;pyrrolidine-1-carbodithioate

InChI

InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);

InChI Key

HEERHKWUFYQKJG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)[S-].[Na+]

Canonical SMILES

C1CCN(C1)C(=S)S.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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